molecular formula C9H16O2 B14097803 4-(Methoxymethylidene)-2,2-dimethyloxane

4-(Methoxymethylidene)-2,2-dimethyloxane

Cat. No.: B14097803
M. Wt: 156.22 g/mol
InChI Key: RCMCALCRPHTCHU-UHFFFAOYSA-N
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Description

4-(Methoxymethylidene)-2,2-dimethyloxane is a heterocyclic compound featuring a six-membered oxane (tetrahydropyran) ring with two methyl groups at the 2- and 2-positions and a methoxymethylidene substituent at the 4-position. The methoxymethylidene group (–CH(OCH₃)=CH–) introduces conjugation and electron-withdrawing effects, influencing the compound’s reactivity and conformational preferences.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-(methoxymethylidene)-2,2-dimethyloxane

InChI

InChI=1S/C9H16O2/c1-9(2)6-8(7-10-3)4-5-11-9/h7H,4-6H2,1-3H3

InChI Key

RCMCALCRPHTCHU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=COC)CCO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethylidene)-2,2-dimethyloxane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyloxane with methoxymethylidene chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 4-(Methoxymethylidene)-2,2-dimethyloxane may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethylidene)-2,2-dimethyloxane can undergo various types of chemical reactions, including:

    Oxidation: The methoxymethylidene group can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the methoxymethylidene group to a methylene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce methylene derivatives.

Scientific Research Applications

4-(Methoxymethylidene)-2,2-dimethyloxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methoxymethylidene)-2,2-dimethyloxane involves its interaction with specific molecular targets. The methoxymethylidene group can act as a reactive site for various biochemical reactions. The pathways involved may include enzyme-mediated transformations and interactions with cellular components.

Comparison with Similar Compounds

Substituent Effects: Bromo vs. Methoxymethylidene Analogs

A key structural analog is 4-(bromomethyl)-2,2-dimethyloxane (C₈H₁₅BrO), which replaces the methoxymethylidene group with a bromomethyl substituent. This substitution drastically alters reactivity:

  • Bromomethyl derivatives (e.g., CAS 1050494-70-6) are prone to nucleophilic substitution (e.g., SN2 reactions) due to the bromine atom’s leaving-group capability .
  • Methoxymethylidene derivatives exhibit resonance stabilization and may participate in cycloadditions or serve as electron-deficient dienophiles .

Table 1: Substituent Comparison

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Reactivity
4-(Methoxymethylidene)-2,2-dimethyloxane C₈H₁₄O₂ Methoxymethylidene 142.20 Cycloadditions, conjugation
4-(Bromomethyl)-2,2-dimethyloxane C₈H₁₅BrO Bromomethyl 207.11 Nucleophilic substitution

Ring Conformational Analysis: 4,6-Dimethyloxane

4,6-Dimethyloxane (C₇H₁₄O) shares the oxane core but lacks the methoxymethylidene group. Computational studies (GFN2-xTB and DLPNO-CCSD(T)) reveal that substituent positions significantly affect ring puckering:

  • Methyl groups at the 4- and 6-positions stabilize chair conformations, whereas the methoxymethylidene group in the target compound may introduce torsional strain due to its planar geometry .

Table 2: Conformational Data

Compound Substituent Positions Dominant Conformation Computational Method
4,6-Dimethyloxane 4,6-dimethyl Chair GFN2-xTB, DLPNO-CCSD(T)
Target Compound 4-methoxymethylidene Likely distorted chair Inferred from similar models

Heteroatom Influence: Thiane vs. Oxane

4-(Methoxymethylidene)-2-methylthiane (C₇H₁₂OS) replaces the oxane oxygen with sulfur. Key differences include:

  • Electronic Effects : Sulfur’s lower electronegativity reduces hydrogen-bonding capacity compared to oxygen.
  • Conformational Flexibility : Thiane rings exhibit larger puckering amplitudes due to sulfur’s larger atomic radius .

Collision Cross-Section (CCS) and Physicochemical Properties

4-(2-Bromoethyl)-2,2-dimethyloxane (C₉H₁₇BrO) provides CCS data via ion mobility spectrometry:

  • Predicted CCS : 143.4 Ų (for [M+H]+), indicating a compact molecular shape .
  • The methoxymethylidene group in the target compound may increase polarity, affecting chromatographic retention times compared to brominated analogs.

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